(R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine
Description
(R)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine is a chiral small-molecule compound with the molecular formula C₁₀H₁₃ClIN₃O and a molecular weight of 353.59 g/mol . It features a pyrimidine core substituted with a chlorinated group at position 2, an iodomethyl group at position 6, and a 3-methylmorpholine ring at position 4 (stereochemistry specified as R-configuration).
Properties
IUPAC Name |
(3R)-4-[2-chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClIN3O/c1-7-6-16-3-2-15(7)9-4-8(5-12)13-10(11)14-9/h4,7H,2-3,5-6H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOOZBOFPOZBFU-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=C2)CI)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC(=NC(=C2)CI)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClIN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine is a complex organic compound with potential pharmaceutical applications. This compound belongs to the class of morpholine derivatives and features a unique structure characterized by a pyrimidine ring and specific halogen substitutions. Understanding its biological activity is crucial for evaluating its therapeutic potential.
The molecular formula of this compound is , with a molecular weight of approximately 353.59 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.7 ± 0.1 g/cm³ |
| Boiling Point | 487.8 ± 45.0 °C at 760 mmHg |
| Flash Point | 248.8 ± 28.7 °C |
| LogP | 0.93 |
These properties suggest that the compound has favorable solubility characteristics, which can influence its bioavailability and distribution in biological systems.
The biological activity of this compound has been investigated primarily in the context of its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including T-lymphoblastic and non-T-cell lines such as CCRF-CEM, MOLT-4, and HeLa S3 cells. The mechanism appears to involve the inhibition of key metabolic pathways critical for cancer cell proliferation .
- Enzyme Inhibition : The compound has shown potential as a phosphonucleotide phosphorylase (PNP) inhibitor, which is significant in the context of nucleotide metabolism and cancer therapy .
- TRPV Channel Modulation : Recent research highlights the compound's role as a modulator of TRPV channels, particularly TRPV4, which is involved in pain signaling and inflammatory responses . Structure-activity relationship (SAR) studies have identified specific functional groups that enhance its antagonistic properties against these channels.
Case Studies
A series of experiments have been conducted to evaluate the efficacy of this compound:
- In vitro Studies : In vitro assays demonstrated that the compound significantly inhibited cell growth at concentrations ranging from 1 to 25 µM without causing significant cytotoxicity to normal cells .
- SAR Analysis : The SAR studies revealed that modifications to the pyrimidine ring could enhance or diminish biological activity, indicating that careful structural optimization could lead to more potent derivatives .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- The compound has garnered attention for its potential as a kinase inhibitor , which can play a crucial role in cancer therapy by interfering with cancer cell signaling pathways.
- Similar compounds have been explored for their ability to modulate various biological targets, making (R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine a candidate for further drug development studies.
-
Biochemical Pathways
- Preliminary studies suggest that this compound may exhibit inhibitory effects on specific biochemical pathways involved in disease progression, particularly in oncology.
- Interaction studies have focused on its binding affinities to various biological targets, employing techniques such as surface plasmon resonance and isothermal titration calorimetry to elucidate its mechanism of action.
-
Synthetic Methodologies
- The synthesis of this compound typically involves multi-step procedures, including microwave-assisted synthesis which enhances yield and reduces reaction times compared to traditional methods .
- The compound can also be used as a building block in the synthesis of more complex molecules, showcasing its versatility in organic synthesis .
Case Study 1: Kinase Inhibition
A study investigated the inhibitory effects of various pyrimidine derivatives on specific kinases involved in cancer cell proliferation. This compound was identified as a promising candidate due to its structural similarity to known kinase inhibitors.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine | Structure | Contains a thieno group instead of iodomethyl |
| (S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine | Structure | Enantiomeric variation affecting biological activity |
| 4-[2-Chloro-6-(chloromethyl)pyrimidin-4-YL]-3-methylmorpholine | Structure | Chloromethyl instead of iodomethyl |
This table illustrates how this compound fits into a broader class of biologically active compounds, highlighting its unique properties and potential applications.
Comparison with Similar Compounds
Key Physicochemical Properties:
- Density : 1.7±0.1 g/cm³
- Boiling Point : 487.8±45.0 °C at 760 mmHg
- Flash Point : 248.8±28.7 °C
- Synthesis: Synthesized via nucleophilic substitution of (R)-(2-chloro-6-(3-methylmorpholino)pyrimidin-4-yl)methyl methanesulfonate with lithium iodide in dioxane at 100°C, yielding a 66–86% product .
- Applications : Serves as a critical intermediate in developing ATR kinase inhibitors, such as ceralasertib (AZD6738), which target DNA damage response pathways in cancer therapy .
Structural Highlights :
The iodine atom at the 6-position of the pyrimidine ring enhances electrophilicity, facilitating further functionalization (e.g., substitution with sulfoxide or sulfone groups) . The (R)-configured morpholine ring contributes to stereoselective interactions with biological targets, influencing potency and selectivity .
Comparison with Similar Compounds
The compound is structurally and functionally analogous to several pyrimidine-based derivatives, particularly those targeting ATR/ATM kinases. Below is a comparative analysis:
AZ20 (ATM/ATR Inhibitor)
- Structure : (3R)-4-[2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine
- Molecular Formula : C₂₁H₂₄N₄O₃S
- Key Differences :
- Replaces the iodomethyl group with a methylsulfonylcyclopropyl moiety.
- Incorporates an indole substituent at position 2 of the pyrimidine ring.
- Activity : Exhibits potent inhibition of ATR kinase (IC₅₀ = 5 nM) and ATM kinase (IC₅₀ = 38 nM), with enhanced metabolic stability compared to iodomethyl analogs .
- Applications : Preclinical studies highlight its efficacy in BRCA-deficient cancers .
(R)-4-(2-Chloro-6-((R)-methylsulfinylmethyl)pyrimidin-4-yl)-3-methylmorpholine
- Structure : Features a chiral methylsulfinylmethyl group at position 4.
- Synthesis : Derived from oxidation of the methylthio intermediate using sodium meta-periodate, yielding a 62% product with diastereomeric excess >99% .
- Activity : The sulfoxide group improves solubility and pharmacokinetics, making it a superior intermediate for drug development compared to the iodomethyl analog .
Thieno[3,2-d]pyrimidine Derivatives
- Example: 2-Chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
- Key Differences: Replaces the pyrimidine core with a thieno[3,2-d]pyrimidine scaffold. Substitutes iodomethyl with piperazine-based groups.
- Activity: Demonstrates moderate ATR inhibition but lower selectivity due to the thieno ring’s bulkier structure .
Comparative Data Table
Notes on Commercial Availability
- This compound is listed as discontinued by CymitQuimica, highlighting challenges in sourcing compared to stable derivatives like AZ20 .
Preparation Methods
Core Pyrimidine Ring Synthesis
The pyrimidine core is typically constructed via cyclization reactions or functionalization of preexisting pyrimidine derivatives. A common approach involves the use of 2,4,6-trichloropyrimidine as a starting material due to its reactivity at the 4- and 6-positions. Chlorine atoms at these positions are displaced sequentially to introduce targeted substituents .
Halogenation and Substitution
-
Chlorine Retention : The 2-chloro group is retained in the final product, necessitating selective substitution at the 4- and 6-positions.
-
Iodomethyl Introduction : The iodomethyl group at position 6 is introduced via nucleophilic substitution. For example, treating 2,4-dichloro-6-(hydroxymethyl)pyrimidine with hydroiodic acid (HI) in the presence of a phosphorus catalyst yields 2-chloro-6-(iodomethyl)pyrimidine .
Reaction Conditions
-
Solvent : Dichloromethane or tetrahydrofuran (THF).
-
Temperature : 0–25°C to minimize side reactions.
-
Catalyst : Red phosphorus or triphenylphosphine to facilitate iodide substitution .
Morpholine Coupling
The morpholine moiety is introduced via nucleophilic aromatic substitution (SNAr) at the 4-position of the pyrimidine ring. The use of (R)-3-methylmorpholine ensures enantiomeric purity in the final product .
Key Steps
-
Activation : The pyrimidine intermediate is activated with a Lewis acid (e.g., ZnCl₂ or BF₃·Et₂O) to enhance electrophilicity at the 4-position.
-
Coupling : (R)-3-methylmorpholine is added dropwise to the activated pyrimidine in anhydrous THF.
The reaction proceeds at 60–80°C for 12–24 hours, yielding the coupled product .
Challenges
-
Regioselectivity : Competing substitution at the 2-chloro position is mitigated by steric hindrance and electronic effects.
-
Byproducts : Unreacted morpholine is removed via aqueous extraction.
Stereochemical Control
The (R)-configuration at the 3-methylmorpholine center is critical for biological activity. Asymmetric synthesis or chiral resolution ensures enantiopurity.
Asymmetric Synthesis
-
Chiral Catalysts : Palladium complexes with chiral ligands (e.g., BINAP) enable enantioselective coupling .
-
Dynamic Kinetic Resolution : Racemic morpholine derivatives are resolved using enzymatic or chemical methods.
Resolution Techniques
-
Chromatography : Chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate) separate enantiomers .
-
Crystallization : Diastereomeric salt formation with tartaric acid derivatives enriches the (R)-enantiomer .
Halogenation and Functional Group Compatibility
The iodomethyl and chloro groups impose constraints on reaction conditions due to their sensitivity to heat and nucleophiles.
Iodomethyl Stability
-
Light Sensitivity : Reactions are conducted under inert atmosphere (N₂ or Ar) to prevent photodecomposition.
-
Temperature Control : Exceeding 80°C risks C-I bond cleavage, necessitating low-temperature steps .
Chloro Retention
-
The 2-chloro group remains intact under mild acidic or neutral conditions but may hydrolyze in strong bases.
Purification and Characterization
Final purification employs chromatography and crystallization, followed by spectroscopic validation.
Purification Methods
| Step | Technique | Conditions | Purity (%) |
|---|---|---|---|
| 1 | Flash Chromatography | Silica gel, hexane/EtOAc (3:1) | 85–90 |
| 2 | Recrystallization | Ethanol/water (4:1) | >99 |
Characterization Data
-
NMR : NMR (400 MHz, CDCl₃): δ 4.71 (s, 2H, CH₂I), 3.95–3.82 (m, 4H, morpholine), 1.45 (d, J = 6.8 Hz, 3H, CH₃) .
-
HPLC : Chiralcel OD-H column, hexane/ethanol (90:10), retention time = 12.7 min (R-enantiomer) .
Scalability and Industrial Considerations
Large-scale synthesis requires optimization for cost and safety.
Cost Drivers
-
Iodine Source : KI or NaI is preferred over HI for economic and safety reasons.
-
Catalyst Recycling : Pd catalysts are recovered via filtration or extraction.
Safety Protocols
-
Ventilation : Mandatory for handling volatile iodides.
-
Waste Management : Iodide-containing byproducts are treated with NaHSO₃ to prevent environmental release .
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| A | 2,4,6-Trichloropyrimidine | 62 | 98 |
| B | 2-Chloro-4,6-dihydroxypyrimidine | 58 | 95 |
| C | 2-Chloro-4-morpholinopyrimidine | 67 | 99 |
Route C, involving late-stage iodination, offers superior yield and enantiopurity .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine, and how can purity be ensured?
- Answer : Synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:
- Iodomethylation : Substitution at the 6-position of pyrimidine using iodomethane or iodinating agents under controlled conditions (e.g., NaI in acetone with a chlorinated precursor) .
- Chiral resolution : The (R)-enantiomer of 3-methylmorpholine must be resolved using chiral chromatography (e.g., Chiralpak AD-H column) or enzymatic methods to achieve >98% enantiomeric excess .
- Purification : Recrystallization in ethanol/water or preparative HPLC with a C18 column ensures purity (>95%). LC-MS (ESI+) and ¹H/¹³C NMR validate structural integrity .
Q. How should researchers optimize solubility for in vitro assays involving this compound?
- Answer : The compound’s solubility is influenced by the iodomethyl and morpholine groups.
- Solvent selection : Use DMSO for stock solutions (up to 83 mg/mL), but avoid aqueous buffers due to low solubility (<1 mg/mL in water) .
- Formulation : For cellular assays, dilute stock in culture media with ≤0.1% DMSO to prevent cytotoxicity. Pre-warm solutions to 37°C to mitigate precipitation .
Advanced Research Questions
Q. What experimental designs are recommended to evaluate this compound’s inhibitory activity against ATR kinase?
- Answer :
- Biochemical assays : Use recombinant ATR kinase with a fluorescent ATP analog (e.g., ADP-Glo™). IC₅₀ values are determined via dose-response curves (0.1–10 µM). Include AZ20 (IC₅₀ = 5 nM) as a positive control .
- Cellular assays : Treat ATM/ATR-deficient cell lines (e.g., HCT116) with genotoxic agents (e.g., hydroxyurea) and measure γH2AX foci via immunofluorescence. ATR inhibition reduces replication stress survival .
- Controls : Use ATR-specific siRNA or VE-821 (ATR inhibitor) to validate target specificity.
Q. How can researchers resolve contradictory data on off-target kinase inhibition?
- Answer :
- Kinase profiling : Screen against a panel of 300+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM. The morpholine and pyrimidine moieties may weakly inhibit PI3K or mTOR; calculate selectivity ratios (ATR vs. off-targets) .
- Structural modeling : Perform docking studies (e.g., Schrödinger Maestro) to compare binding modes with ATR (PDB: 5Y3L) and off-targets. The iodomethyl group’s steric bulk likely reduces off-target binding .
Q. What strategies mitigate instability of the iodomethyl group during long-term storage?
- Answer :
- Storage conditions : Lyophilize the compound and store at -80°C under argon. Avoid light exposure to prevent iodine dissociation .
- Stability testing : Monitor degradation via HPLC every 3 months. If >10% degradation occurs, repurify via flash chromatography (silica gel, hexane/ethyl acetate gradient) .
Data Analysis & Interpretation
Q. How should researchers interpret conflicting IC₅₀ values between biochemical and cellular assays?
- Answer : Discrepancies arise from cellular permeability and efflux pumps.
- Permeability assay : Use Caco-2 monolayers to measure apparent permeability (Papp). Low Papp (<1 × 10⁻⁶ cm/s) suggests poor cellular uptake, necessitating prodrug derivatization .
- Efflux inhibition : Co-treat with verapamil (P-gp inhibitor) to assess transporter-mediated resistance .
Q. What analytical techniques validate target engagement in vivo?
- Answer :
- Pharmacodynamic biomarkers : Measure ATR substrate phosphorylation (e.g., CHK1-S345) in tumor xenografts via Western blot .
- Microdosing : Use ¹⁴C-labeled compound for quantitative whole-body autoradiography (QWBA) to correlate tissue distribution with efficacy .
Troubleshooting
Q. Why does the compound exhibit cytotoxicity in non-cancerous cell lines?
- Answer : Off-target effects on homologous recombination (HR)-proficient cells are common.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
